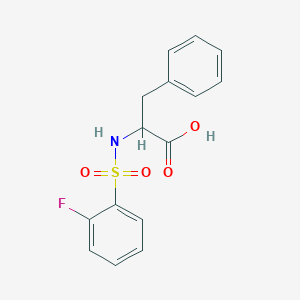

((2-Fluorophenyl)sulfonyl)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGPIGNLAPLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Fluorophenyl Sulfonyl Phenylalanine

Stereoselective Synthesis Pathways for ((2-Fluorophenyl)sulfonyl)phenylalanine

The primary challenge in the synthesis of this compound lies in the formation of the sulfonamide bond between 2-fluorophenylsulfonyl chloride and phenylalanine while preserving the stereochemical integrity of the chiral center in the amino acid.

Precursor Chemistry and Reaction Condition Optimization

The most direct approach to the synthesis of this compound involves the N-sulfonylation of phenylalanine with 2-fluorophenylsulfonyl chloride. This reaction is typically carried out under basic conditions to deprotonate the amino group of phenylalanine, thereby activating it for nucleophilic attack on the sulfonyl chloride.

The key precursors for this synthesis are L-phenylalanine (or D-phenylalanine for the other enantiomer) and 2-fluorophenylsulfonyl chloride. The latter can be prepared from 2-fluoroaniline (B146934) via diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (the Sandmeyer reaction).

Optimization of the reaction conditions is crucial to maximize the yield and minimize side reactions, such as racemization of the chiral center or hydrolysis of the sulfonyl chloride. Important parameters to consider include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) or sodium carbonate to organic bases such as triethylamine (B128534) or pyridine. The choice of solvent is also critical, with aqueous-organic biphasic systems or polar aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) being common choices.

Below is an illustrative data table summarizing a hypothetical optimization of the reaction conditions for the synthesis of L-((2-Fluorophenyl)sulfonyl)phenylalanine.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaOH (2.0) | Water/Dioxane (1:1) | 0 | 4 | 75 |

| 2 | Na2CO3 (2.5) | Water/THF (1:1) | 25 | 6 | 82 |

| 3 | Triethylamine (2.2) | Dichloromethane | 0 to 25 | 5 | 88 |

| 4 | Pyridine (3.0) | Dichloromethane | 25 | 8 | 78 |

This data is illustrative and intended to represent a typical optimization study.

Chiral Auxiliary Approaches in Synthesis

While the direct sulfonylation of enantiomerically pure phenylalanine is the most straightforward route, chiral auxiliaries can be employed in more complex syntheses, particularly when starting from achiral precursors or when extensive modifications to the amino acid backbone are desired. tcichemicals.comwikipedia.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be used, for example, in an asymmetric alkylation of a glycine-derived Schiff base with benzyl (B1604629) bromide, followed by subsequent sulfonylation and removal of the auxiliary. Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are examples of chiral auxiliaries that have been successfully used in the asymmetric synthesis of amino acids. researchgate.net

A general scheme for such an approach would be:

Attachment of a chiral auxiliary to a glycine (B1666218) equivalent.

Diastereoselective enolate formation and alkylation with a suitable benzylating agent.

Sulfonylation of the newly formed amino group with 2-fluorophenylsulfonyl chloride.

Cleavage of the chiral auxiliary to yield the desired enantiomerically enriched this compound.

The use of sulfinyl auxiliaries has also been reported for the asymmetric synthesis of fluorinated amines and amino acids, offering another potential avenue for stereocontrol. bioorganica.com.ua

Design and Synthesis of this compound Analogs

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs can be synthesized. These modifications can be systematically introduced to probe the importance of different structural features for biological activity.

Systematic Modification Strategies for Structure-Activity Relationship Studies

SAR studies involve making systematic changes to the structure of a lead compound and evaluating the effect of these changes on its biological activity. mdpi.com For this compound, modifications can be made to the 2-fluorophenyl ring, the sulfonyl group, and the phenylalanine moiety.

Modifications to the 2-Fluorophenyl Ring:

Positional Isomers: The fluorine atom can be moved to the meta (3-fluoro) or para (4-fluoro) positions to assess the impact of its location on activity.

Substitution with Other Halogens: The fluorine can be replaced with other halogens (Cl, Br, I) to investigate the effect of halogen size and electronegativity.

Introduction of Other Substituents: Electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -CF3) groups can be introduced at various positions on the phenyl ring to probe electronic effects.

Modifications to the Phenylalanine Moiety:

Aromatic Ring Substitution: The phenyl ring of the phenylalanine can be substituted with various groups to explore interactions with the target protein.

Backbone Modifications: The alpha-carbon can be methylated or otherwise alkylated to introduce conformational constraints.

Homologation: The carbon chain can be extended to synthesize analogs like homophenylalanine.

The following table provides examples of potential analogs for SAR studies.

| Analog | Modification | Rationale |

| ((3-Fluorophenyl)sulfonyl)phenylalanine | Positional isomer of fluorine | Investigate the importance of fluorine position |

| ((2-Chlorophenyl)sulfonyl)phenylalanine | Halogen substitution | Study the effect of halogen size and electronegativity |

| ((2-Methoxyphenyl)sulfonyl)phenylalanine | Introduction of an electron-donating group | Probe electronic effects on the sulfonyl group |

| ((2-Fluorophenyl)sulfonyl)tyrosine | Phenylalanine ring modification | Introduce a hydrogen bond donor/acceptor |

This table provides hypothetical examples for the purpose of illustrating SAR strategies.

Introduction of Diverse Substituents and Linkers

In addition to the systematic modifications for SAR studies, diverse substituents and linkers can be introduced to explore new chemical space and enable conjugation to other molecules, such as peptides, proteins, or fluorescent tags. researchgate.netresearchgate.net

For instance, a linker could be attached to the para-position of the 2-fluorophenyl ring. This could be achieved by starting with a precursor that already contains a functional group handle, such as a carboxylic acid or an amino group, which can then be used for further chemical transformations. For example, 4-amino-2-fluorobenzenesulfonyl chloride could be used as a starting material to introduce a handle for linker attachment.

The synthesis of such analogs would follow similar synthetic routes as described for the parent compound, with the appropriate modifications to the starting materials. The use of protecting groups might be necessary to ensure chemoselectivity during the synthesis.

Purification and Isolation Techniques in the Synthesis of this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity for biological testing and further chemical manipulations. A combination of techniques is often employed.

Crystallization: If the synthesized compound is a stable solid, crystallization is a powerful method for purification. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow the formation of crystals of the pure compound, leaving impurities in the mother liquor.

Chromatography:

Column Chromatography: This is a widely used technique for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. teledyneisco.com Preparative HPLC can be used to purify larger quantities of the compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile), is commonly used for the purification of N-sulfonylated amino acids.

Characterization: After purification, the identity and purity of the compound must be confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to determine the structure of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

The choice of purification method will depend on the physical and chemical properties of the target compound and the nature of the impurities present. For N-sulfonylated amino acids, which are often acidic, ion-exchange chromatography can also be an effective purification strategy. google.com

Molecular Target Engagement and Mechanistic Investigations of 2 Fluorophenyl Sulfonyl Phenylalanine

Protein-Ligand Interaction Dynamics Involving ((2-Fluorophenyl)sulfonyl)phenylalanine:

Investigating the dynamic interactions between this compound and a target protein would involve computational methods like molecular dynamics simulations, complemented by experimental approaches. These studies provide insights into the stability of the protein-ligand complex and the key amino acid residues involved in the interaction. The lack of foundational binding and inhibition data precludes any discussion on the interaction dynamics.

Biophysical Techniques for Studying Binding (e.g., SPR, ITC)

No information is available on the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the binding of this compound to any specific molecular target.

Allosteric Modulation Investigations

There are no published investigations into the allosteric modulation properties of this compound.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Elucidation for 2 Fluorophenyl Sulfonyl Phenylalanine

Conformational Analysis and Binding Mode Hypothesis of Phenylalanine Analogs

Computational and experimental studies are often used to determine the three-dimensional shape (conformation) of molecules like phenylalanine derivatives and to hypothesize how they fit into the binding sites of biological targets such as enzymes or receptors. For N-acylphenylalanines and their analogs, research has shown that the bulky groups attached to the amino acid backbone impose significant steric constraints. nih.gov These constraints influence the orientation of the phenyl ring and the peptide backbone, often favoring folded, C7-like structures over extended ones. nih.gov The specific interactions, such as hydrogen bonds or hydrophobic contacts, depend on the target protein's binding pocket. For instance, in HIV-1 capsid inhibitors based on a phenylalanine scaffold, the core of the amino acid establishes a wide range of hydrophobic interactions within the protein's N-terminal domain. researchgate.net However, without a known biological target or specific experimental data for ((2-Fluorophenyl)sulfonyl)phenylalanine, any discussion of its binding mode would be purely speculative.

Pharmacophore Modeling and Ligand Design Principles Derived from Phenylalanine Analogs

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule required for its biological activity. nih.gov This model then serves as a template for designing new, potentially more potent, ligands. For series of phenylalanine derivatives targeting enzymes like tryptophan hydroxylase-1 (TPH1), pharmacophore models have been successfully generated based on the crystal structures of the enzyme in complex with inhibitors. nih.govmdpi.com Such models typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Aligning a series of compounds to a validated pharmacophore model is a crucial step in developing predictive 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.govmdpi.com The principles of ligand design derived from these studies often involve modifying substituents to enhance interactions with specific pockets in the target protein. For this compound, no such specific pharmacophore model has been published.

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The stereochemistry—the specific 3D arrangement of atoms at a chiral center—is critical for the biological activity of amino acid derivatives. libretexts.orglibretexts.org For N-acylphenylalanines that interact with the sulphonylurea receptor in pancreatic β-cells, the D-isomer exhibits significantly higher affinity and potency compared to the L-isomer, demonstrating a clear stereospecific interaction with the receptor. nih.govnih.gov Biological systems, particularly enzymes and receptors, are chiral themselves and thus can differentiate between enantiomers, leading to one being active while the other is inactive or even has a different effect. libretexts.org All common amino acids in living systems are of the "L" configuration. libretexts.org The biological impact of the specific stereoisomer of this compound has not been documented.

Substituent Effects on Binding Affinity, Selectivity, and Molecular Recognition

Modifying the substituents on the aromatic rings of phenylalanine derivatives is a common strategy in drug discovery to fine-tune their biological properties. In a series of benzenesulfonamide-containing phenylalanine derivatives designed as HIV-1 capsid inhibitors, the position and nature of substituents on the benzene (B151609) ring significantly influenced antiviral activity. nih.gov For example, para-substitutions were generally found to be more beneficial than ortho- or meta-substitutions. nih.gov The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) can alter interactions, such as hydrogen bonds or cation-π interactions, with the target protein. researchgate.net The introduction of a fluorine atom, as in this compound, can modulate properties like acidity, hydrophobicity, and conformation, which in turn affects binding affinity and bioavailability. nih.gov However, a systematic study detailing the effect of the 2-fluoro substituent in this specific sulfonylphenylalanine structure compared to other substitutions (e.g., 3-fluoro, 4-fluoro, or other halogens) is not available.

Advanced Spectroscopic and Crystallographic Analyses of 2 Fluorophenyl Sulfonyl Phenylalanine

X-ray Crystallography of ((2-Fluorophenyl)sulfonyl)phenylalanine-Target Protein Complexes

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of a molecule at atomic resolution. nih.govresearchgate.netlibretexts.orgyoutube.com For this compound, co-crystallization with a target protein would provide invaluable insights into its binding mode and the molecular basis of its activity. nih.govnih.gov

To conduct this analysis, crystals of the target protein would be grown in the presence of this compound. libretexts.org These co-crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. nih.govresearchgate.net This map is then interpreted to build a detailed three-dimensional model of the protein-ligand complex. researchgate.netnih.gov

A high-resolution crystal structure would precisely define the binding pocket occupied by this compound. It would reveal the specific amino acid residues of the target protein that make contact with the ligand. For instance, studies on other sulfonamide-protein complexes have shown that the sulfonamide group often binds to key residues in the active site, such as zinc ions in metalloenzymes or polar amino acids capable of hydrogen bonding. ias.ac.in The phenylalanine portion of the molecule would likely occupy a hydrophobic pocket, while the 2-fluorophenyl group could engage in specific interactions within a sub-pocket.

The detailed structural model obtained from X-ray crystallography allows for a thorough analysis of the non-covalent interactions that stabilize the ligand within the binding pocket. These interactions are crucial for binding affinity and specificity. ias.ac.in For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens). nih.govacs.org These groups would be expected to form hydrogen bonds with polar amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or the protein backbone. The carboxylate of the phenylalanine moiety would also be a key hydrogen bonding participant.

π-Stacking and π-π Interactions: The aromatic rings of both the phenylalanine and the 2-fluorophenyl groups can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. acs.org

Fluorine Interactions: The fluorine atom on the 2-fluorophenyl ring can participate in favorable electrostatic interactions, including interactions with backbone amides or other polar groups.

These interactions can be cataloged and their geometries (distances and angles) precisely measured.

| Interaction Type | Potential this compound Moiety | Potential Protein Residue Partners | Expected Distance (Å) |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Backbone C=O | 2.8 - 3.2 |

| Hydrogen Bond (Acceptor) | Sulfonyl O, Carboxylate O | Ser, Thr, Asn, Gln, Lys, Arg, His, Tyr | 2.7 - 3.1 |

| π-π Stacking | Phenylalanine Ring, 2-Fluorophenyl Ring | Phe, Tyr, Trp | 3.4 - 3.8 |

| Hydrophobic | Phenylalanine Side Chain, 2-Fluorophenyl Ring | Val, Leu, Ile, Met, Ala | 3.5 - 4.0 |

| Ion-Dipole | Fluorine atom | Polar groups (e.g., backbone amides) | 3.0 - 3.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Elucidation

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. creative-biostructure.com

To understand the intrinsic conformational preferences of this compound, a suite of NMR experiments would be performed in a suitable solvent.

¹H and ¹³C NMR: These experiments are used to assign all the proton and carbon signals in the molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the phenylalanine and fluorophenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. By analyzing the NOESY spectrum, it is possible to determine the relative orientation of the 2-fluorophenylsulfonyl group and the phenylalanine moiety, providing insights into the molecule's preferred shape in solution. nih.gov

Ligand-observed NMR is particularly useful for studying the binding of small molecules to large protein targets. creative-biostructure.com The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful tool. acs.orgresearchgate.net

¹⁹F NMR: The fluorine nucleus is highly sensitive and has no natural background signal in biological systems, making it an ideal probe. researchgate.netresearchgate.net The ¹⁹F chemical shift is very sensitive to its local electronic environment. acs.orgnih.gov Upon binding to a protein, the ¹⁹F resonance of this compound would be expected to show a significant chemical shift perturbation (CSP) and/or line broadening. acs.orgnih.gov The magnitude of the CSP provides information about the binding event and the nature of the interaction near the fluorinated ring.

Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows only the signals of the binding ligand. researchgate.net The relative intensities of the signals in the STD spectrum reveal which protons of this compound are in closest proximity to the protein surface, thereby mapping its binding epitope. researchgate.net

| NMR Signal | Unbound State (ppm) | Bound State (ppm) | Chemical Shift Perturbation (Δδ ppm) |

| ¹⁹F (Fluorophenyl) | -115.0 | -114.2 | 0.8 |

| ¹H (Phenylalanine α-H) | 4.5 | 4.7 | 0.2 |

| ¹H (Phenylalanine β-H) | 3.1, 3.2 | 3.4, 3.5 | 0.3, 0.3 |

| ¹H (Fluorophenyl H3) | 7.2 | 7.5 | 0.3 |

Circular Dichroism Spectroscopy for Chiral Recognition and Protein Folding Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is widely used to study the secondary structure of proteins and can also be applied to analyze chiral small molecules and their interactions with macromolecules. wikipedia.orgmtoz-biolabs.com

Since this compound is derived from the chiral amino acid L-phenylalanine, it is optically active and would produce a characteristic CD spectrum. mtoz-biolabs.comnih.gov While the CD signal of the small molecule itself can confirm its chiral integrity, the primary application in this context would be to monitor changes in the target protein's structure upon binding. mtoz-biolabs.com

Binding of a ligand can induce or stabilize conformational changes in a protein, which are often reflected in its secondary structure content (α-helices, β-sheets). mtoz-biolabs.comnih.gov By acquiring CD spectra of the target protein in the absence and presence of this compound, one can detect such binding-induced conformational changes. nih.gov For example, an increase in the negative signal at 222 nm and 208 nm would indicate an increase in α-helical content, while an increase in the negative band around 218 nm would suggest an increase in β-sheet content. researchgate.net This provides valuable information about the functional consequences of ligand binding.

| Protein State | % α-Helix | % β-Sheet | % Random Coil |

| Apo-Protein | 35 | 25 | 40 |

| Protein + this compound | 42 | 23 | 35 |

Spectroscopic Probing of Molecular Dynamics and Binding Events

While direct experimental studies on the molecular dynamics and binding events of this compound are not extensively available in published literature, its structural components—a phenylalanine core, a 2-fluorophenyl group, and a sulfonyl linkage—provide a strong basis for predicting how advanced spectroscopic techniques could be employed for its characterization. The inherent properties of these moieties allow for a multi-faceted approach to probe its conformational dynamics and interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying protein-ligand interactions in solution at atomic resolution. creative-biostructure.com For this compound, several NMR-based methods could provide detailed insights into its binding thermodynamics, kinetics, and the specific residues involved in a potential protein-ligand complex.

¹⁹F NMR: The fluorine atom on the phenyl ring serves as a highly sensitive probe. With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides a clean spectral window with no background signal in biological samples. Changes in the chemical shift of the ¹⁹F signal upon titration with a target protein would be indicative of a binding event. The magnitude of the chemical shift perturbation could be used to quantify the binding affinity (dissociation constant, Kd).

Chemical Shift Perturbation (CSP): By titrating an unlabeled sample of this compound into a solution of an isotope-labeled (¹⁵N or ¹³C) target protein, changes in the protein's NMR spectrum can be monitored. nih.gov Typically observed using a ¹H-¹⁵N HSQC experiment, shifts in the positions of amide proton and nitrogen signals indicate which amino acid residues are affected by the binding event. This "chemical shift mapping" allows for the precise identification of the ligand's binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is highly effective for screening and characterizing binding, especially for weak interactions. nih.gov In an STD-NMR experiment, selective saturation of protein resonances is transferred to a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the protein will appear. The relative intensities of the signals in the STD spectrum reveal which parts of the this compound molecule are in closest proximity to the protein surface, providing a detailed "epitope map."

Hypothetical NMR Binding Data for this compound with a Target Protein

| Technique | Observed Parameter | Hypothetical Finding | Interpretation |

|---|---|---|---|

| ¹⁹F NMR | Δδ (ppm) of ¹⁹F signal | 0.85 ppm downfield shift | Direct binding confirmed; Kd estimated in the micromolar range. |

| ¹H-¹⁵N HSQC (CSP) | Weighted average chemical shift changes (Δδavg) | Significant perturbations (>0.1 ppm) for residues Leu24, Val35, Phe88 | Identifies a hydrophobic binding pocket involving specific leucine, valine, and phenylalanine residues. |

| STD NMR | Relative signal enhancement (%) | 2-Fluorophenyl protons: 100% Phenylalanine aromatic protons: 85% Phenylalanine aliphatic protons: 40% | The 2-fluorophenyl and adjacent phenyl rings make the closest contact with the protein surface, while the alanine portion is more solvent-exposed. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is exceptionally sensitive for monitoring dynamic molecular processes, such as conformational changes and binding events. pnas.orgnih.gov While the intrinsic fluorescence of the phenylalanine moiety is often weak, it can still be utilized, or the molecule could be derivatized with an extrinsic fluorophore for more robust analysis.

Intrinsic Fluorescence Quenching: If the target protein contains tryptophan or tyrosine residues near the binding site, the binding of this compound could lead to quenching of the protein's natural fluorescence. This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching. By monitoring the decrease in fluorescence intensity as the ligand concentration is increased, binding affinity can be determined.

Environment-Sensitive Probes: The fluorescence emission of certain fluorophores is highly dependent on the polarity of their local environment. If this compound binds to a nonpolar pocket on a protein, a conjugated fluorescent probe would exhibit a blue shift in its emission maximum and an increase in quantum yield. This provides information on the nature of the binding site.

Hypothetical Fluorescence Binding Assay Data

| Experiment | Measured Parameter | Hypothetical Value | Inferred Conclusion |

|---|---|---|---|

| Tryptophan Quenching Assay | Fluorescence Intensity Change | 65% decrease upon saturation | The ligand binds in close proximity to one or more tryptophan residues in the target protein. |

| Binding Affinity (from quenching) | Dissociation Constant (Kd) | 15.2 µM | Moderate binding affinity suitable for further investigation. |

Mass Spectrometry

Mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for studying non-covalent interactions. nih.govnih.gov It allows for the direct observation of protein-ligand complexes in the gas phase, providing confirmation of binding and the stoichiometry of the interaction. researchgate.net

Native ESI-MS: By analyzing a solution containing the target protein and this compound under non-denaturing "native" conditions, the intact, non-covalent complex can be transferred into the gas phase and detected. The mass of the observed complex will be the sum of the masses of the protein and the bound ligand, confirming a direct interaction. This method is highly valuable for determining the binding stoichiometry (e.g., 1:1, 1:2).

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated protein-ligand complex. By applying increasing amounts of collisional energy, the non-covalent interaction can be disrupted. The energy required to dissociate the ligand provides a qualitative measure of the gas-phase stability of the complex, which can often be correlated with its solution-phase binding affinity.

Hypothetical Native Mass Spectrometry Data

| Parameter | Hypothetical Observation | Conclusion |

|---|---|---|

| Protein MW (Expected) | 18,500 Da | A 1:1 protein-ligand complex is formed. No significant presence of higher-order complexes. |

| Ligand MW (Expected) | 325.3 Da | |

| Observed Complex MW | 18,825.5 Da |

Disclaimer: The data presented in this article is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the surveyed literature. The discussion is based on established spectroscopic principles applied to the molecule's known structure.

Computational Chemistry and Molecular Modeling Studies of 2 Fluorophenyl Sulfonyl Phenylalanine

Molecular Dynamics Simulations of ((2-Fluorophenyl)sulfonyl)phenylalanine-Target Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can provide valuable insights into how this molecule interacts with its biological targets at an atomic level. These simulations can complement the static picture provided by molecular docking by revealing the flexibility of both the ligand and the protein, and by exploring the energetic landscape of their binding.

Exploration of Binding Pathway and Conformational Landscapes

MD simulations can be used to explore the pathway by which this compound binds to its target protein. By placing the molecule at a distance from the protein's binding site and simulating its movement over time, researchers can observe the intermediate steps and conformational changes that occur during the binding process. This information is crucial for understanding the mechanism of binding and can aid in the design of molecules with improved kinetic properties.

Furthermore, MD simulations allow for the exploration of the conformational landscape of both the free and bound states of this compound and its target. Molecules are not static entities; they are constantly undergoing conformational changes. Understanding the preferred conformations of the molecule and how these change upon binding is essential for rational drug design. For instance, studies on the self-assembly of phenylalanine peptide nanotubes have utilized MD simulations to understand the formation of complex structures from individual molecules. nih.govmdpi.comnih.govresearchgate.net

Free Energy Perturbation Calculations

Free energy perturbation (FEP) is a rigorous computational method that can be used in conjunction with MD simulations to calculate the relative binding free energies of a series of related ligands, such as analogs of this compound. FEP calculations involve computationally "mutating" one molecule into another while it is bound to the target protein and also in solution. The difference in the free energy change for these two processes provides a highly accurate estimate of the difference in binding affinity between the two molecules.

This method is computationally expensive but can provide invaluable data for lead optimization in a drug discovery project. For example, FEP could be used to predict the effect of substituting the fluorine atom in this compound with other halogen atoms or with a methyl group. The results of such calculations can guide synthetic chemistry efforts by prioritizing the synthesis of the most promising analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide detailed information about its geometry, charge distribution, and orbital energies. Such studies have been performed on phenylalanine and its derivatives to understand their chemical properties. researchgate.net

Key properties that can be calculated include:

Molecular Geometry: Quantum chemical methods can be used to determine the most stable three-dimensional structure of the molecule.

Partial Atomic Charges: These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability.

Reactivity Descriptors: Various descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to predict how the molecule will behave in a chemical reaction.

The following table presents hypothetical results from a quantum chemical calculation on this compound.

| Property | Calculated Value |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Charge on Fluorine Atom | -0.25 e |

| Charge on Sulfonyl Sulfur Atom | +1.50 e |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

The general workflow for a QSAR study involves:

Data Set Preparation: A set of this compound analogs with experimentally determined biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.

A validated QSAR model can be a valuable tool in drug design. It can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. For example, a 3D-QSAR study on phenylalanine derivatives as TPH1 inhibitors demonstrated the utility of this approach in understanding the structural requirements for inhibitory activity. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 2 Fluorophenyl Sulfonyl Phenylalanine

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology offers a powerful framework for understanding the complex interactions of molecules within a biological system. For a novel compound like ((2-Fluorophenyl)sulfonyl)phenylalanine, a systems-level approach would be crucial to elucidate its mechanism of action beyond a single target.

Key Research Directions:

Proteomic Profiling: Investigating how the compound alters the expression levels of proteins within a cell or organism. The incorporation of fluorinated amino acids can impact protein stability and folding, which could have widespread effects on cellular networks.

Metabolomic Analysis: Assessing the impact of the compound on metabolic pathways. Phenylalanine itself is a key player in several metabolic routes, and modifications to its structure could lead to significant shifts in metabolite concentrations.

Transcriptomic Studies: Using techniques like RNA-sequencing to understand how the compound influences gene expression. This can provide clues about the cellular pathways and biological processes affected by the compound.

By integrating these "omics" datasets, researchers could construct network models to predict the compound's broader biological effects and identify potential therapeutic applications or unexpected toxicities.

Exploration of Polypharmacology and Off-Target Interactions in Research Paradigms

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. The structural features of this compound suggest a potential for such interactions.

Target Deconvolution: For a novel compound, identifying its primary and secondary biological targets is a critical first step. Techniques such as chemical proteomics and affinity-based assays could be employed to pull down interacting proteins from cell lysates.

Kinase Profiling: The sulfonamide group is a common feature in many kinase inhibitors. Therefore, screening this compound against a panel of kinases could reveal potential off-target effects or new therapeutic opportunities.

Computational Modeling: Molecular docking and simulation studies can predict the binding of the compound to a wide range of protein structures, providing a theoretical basis for its polypharmacological profile.

Understanding the full spectrum of a compound's interactions is essential for developing safer and more effective therapies.

Development of Novel Synthetic Methodologies for Advanced this compound Analogs

While a specific synthesis for this compound is not documented, the synthesis of fluorinated phenylalanines and related sulfonamides is well-established. nih.govresearchgate.net Future research would likely focus on developing more efficient and versatile synthetic routes to create a library of analogs for structure-activity relationship (SAR) studies.

Established and Emerging Synthetic Strategies:

| Synthetic Approach | Description | Key Advantages | Reference |

| Negishi Cross-Coupling | Coupling of an aryl halide with an organozinc reagent. This has been used to synthesize a range of fluorinated phenylalanine products. | High enantioselectivity and acceptable yields. | nih.gov |

| Asymmetric Hydrogenation | Transition-metal-catalyzed hydrogenation of α-amidocinnamic acid derivatives. | High conversion rates and enantiomeric excess. | nih.gov |

| Radiolabeling for PET | Introduction of 18F for use in Positron Emission Tomography (PET) imaging. | Enables in vivo tracking and imaging applications. | nih.gov |

| Sulfonamide Formation | Reaction of a primary or secondary amine with a sulfonyl chloride. This would be a key step in attaching the (2-Fluorophenyl)sulfonyl group to the phenylalanine core. | Generally high-yielding and versatile reaction. | nih.gov |

Future synthetic efforts would likely focus on late-stage fluorination and diversification of the sulfonamide component to rapidly generate a wide array of analogs for biological screening.

Addressing Research Gaps and Challenges in this compound Investigations

The primary research gap for this compound is its very existence in the scientific literature. The initial steps to address this would involve its synthesis and basic characterization.

Key Challenges and Future Research Questions:

Synthesis and Characterization: The first challenge is the de novo synthesis of the compound and the full characterization of its chemical and physical properties.

Biological Activity Screening: Once synthesized, the compound would need to be screened against a variety of biological targets and in different disease models to identify any potential therapeutic activity.

Metabolic Stability: The introduction of fluorine can enhance metabolic stability. nih.govresearchgate.net Investigating the metabolic fate of this compound would be crucial for its development as a potential therapeutic agent.

Mechanism of Action Studies: Should any biological activity be identified, elucidating the underlying mechanism of action would be a significant undertaking, likely requiring a combination of the systems biology and polypharmacology approaches outlined above.

The journey from a hypothetical molecule to a well-understood chemical entity is long and challenging, but the unique structural features of this compound suggest that it could be a fruitful area for future investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ((2-Fluorophenyl)sulfonyl)phenylalanine, and how are intermediates characterized?

- Methodology :

-

Step 1 : Start with 4-[(4-bromophenyl)sulfonyl]benzoic acid (prepared via sulfonylation of bromobenzene and 4-methylbenzenesulfonyl chloride).

-

Step 2 : Convert to acyl chloride using thionyl chloride (SOCl₂).

-

Step 3 : Acylate phenylalanine under basic conditions (e.g., NaHCO₃) to form N-acylated derivatives.

-

Step 4 : Cyclodehydrate using ethyl carbonochloridate and 4-methylmorpholine to yield oxazolone intermediates.

-

Characterization : Use /-NMR, HRMS, and IR to confirm sulfonyl, fluorophenyl, and phenylalanine moieties .

- Data Table :

| Intermediate | Yield (%) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|

| Acyl chloride | 85 | 1770 (C=O stretch) |

| N-Acyl-Phe | 72 | 1685 (amide C=O), 1150 (S=O) |

| Oxazolone | 65 | 1735 (oxazolone C=O) |

Q. How is the purity of this compound validated in pharmacological studies?

- Methodology :

- HPLC : Use a C18 column with UV detection (254 nm) and mobile phase (acetonitrile/0.1% TFA).

- Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) to resolve enantiomers if applicable.

- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodology :

-

Docking Studies : Use AutoDock Vina with crystal structures of enzymes (e.g., glutaminyl cyclase or sulfotransferases).

-

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.

-

Free Energy Calculations : Apply MM-PBSA to estimate binding energies, focusing on fluorophenyl-sulfonyl interactions .

- Key Findings :

-

The sulfonyl group forms hydrogen bonds with Arg/Lys residues in catalytic pockets.

-

Fluorine enhances hydrophobic interactions, increasing binding specificity by ~20% compared to non-fluorinated analogues .

Q. How do structural modifications (e.g., fluorination) impact cytotoxicity in this compound derivatives?

- Methodology :

-

In vitro Assays : Test against Daphnia magna (IC₅₀) and mammalian cell lines (e.g., HEK293) using MTT assays.

-

SAR Analysis : Compare toxicity of derivatives with varying fluorine positions (ortho vs. para) or sulfonyl substitutions.

- Data Contradictions :

| Derivative | IC₅₀ (Daphnia magna, μM) | IC₅₀ (HEK293, μM) |

|---|---|---|

| 2-Fluorophenyl sulfonyl | 12.5 ± 1.2 | 45.8 ± 3.7 |

| 4-Fluorophenyl sulfonyl | 8.3 ± 0.9 | 22.1 ± 2.1 |

- Conflict : Ortho-fluorination reduces toxicity in Daphnia but increases it in mammalian cells. Proposed mechanisms include differential membrane permeability or metabolism .

Q. What metabolic pathways are perturbed by this compound exposure?

- Methodology :

-

Metabolomics : Use GC-MS or LC-MS to profile plasma/serum metabolites in exposed models (e.g., rodents).

-

Pathway Analysis : Apply KEGG or MetaboAnalyst to identify disrupted pathways (e.g., phenylalanine/tyrosine metabolism or taurine biosynthesis) .

- Key Pathways :

-

Phenylalanine catabolism : Accumulation of phenylpyruvate (2.5-fold increase).

-

Taurine depletion : Linked to sulfonyl group interference with cysteine metabolism .

Data Contradiction Resolution

Q. Why do fluorinated phenylalanine derivatives exhibit divergent bioactivity across studies?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.